molecular formula C11H12F3NO3 B14114347 (S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid

(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid

Cat. No.: B14114347
M. Wt: 263.21 g/mol
InChI Key: QIVLRGSCOXBFIB-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-trifluoromethoxy-benzaldehyde and (S)-2-amino-4-butyric acid.

    Formation of Intermediate: The initial step involves the condensation of 4-trifluoromethoxy-benzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Coupling Reaction: The amine is coupled with (S)-2-amino-4-butyric acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers and materials to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Studies: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-(4-methoxy-phenyl)-butyric acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (S)-2-Amino-4-(4-fluoro-phenyl)-butyric acid: Contains a fluoro group instead of a trifluoromethoxy group.

    (S)-2-Amino-4-(4-chloro-phenyl)-butyric acid: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

(S)-2-Amino-4-(4-trifluoromethoxy-phenyl)-butyric acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and materials science.

Biological Activity

(S)-2-Amino-4-(4-(trifluoromethoxy)phenyl)butanoic acid, a chiral amino acid, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethoxy group on the phenyl ring, which may influence its pharmacological properties.

  • Molecular Formula : C12H14F3NO2
  • Molecular Weight : 263.213 g/mol
  • Structure : The trifluoromethoxy substituent affects both lipophilicity and biological interactions, potentially enhancing the compound's ability to penetrate cellular membranes and interact with various molecular targets.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The amino group can participate in hydrogen bonding, influencing binding affinity and specificity towards target proteins.

Pharmacological Applications

Preliminary studies suggest that this compound may have applications in:

  • Diabetes Management : Similar compounds have shown potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are useful in treating type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels .
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey Features
(S)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acidCHFNContains trifluoro substituents at different positions
(S)-2-amino-4-(4-methoxy-phenyl)-butyric acidCHNOFeatures a methoxy group instead of trifluoromethoxy
(S)-2-amino-4-[2-(trifluoromethoxy)phenyl]butanoic acidCHFNOTrifluoromethoxy group at a different phenyl position

The distinct trifluoromethoxy substitution pattern of this compound may confer unique biological activities compared to structurally similar compounds.

Case Studies and Research Findings

  • Insulin Secretion Promotion : A study involving a derivative of 3-amino-4-(2,4,5-trifluorophenyl) butyric acid demonstrated significant hypoglycemic effects in diabetic mice, suggesting that modifications of similar compounds could lead to effective diabetes treatments .
  • Neuropharmacological Effects : Research indicates that compounds with similar structural motifs have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

2-amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)

InChI Key

QIVLRGSCOXBFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)OC(F)(F)F

Origin of Product

United States

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